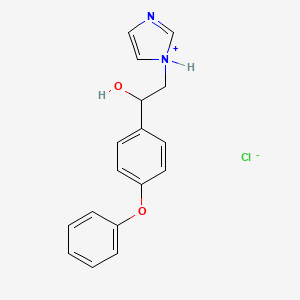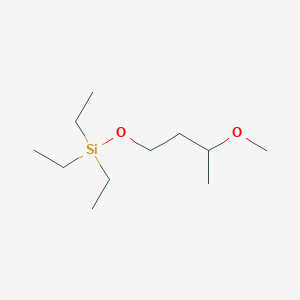
Triethyl(3-methoxybutoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(3-methoxybutoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-methoxybutoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methoxybutoxy)silane typically involves the reaction of triethylsilane with 3-methoxybutanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
(C2H5)3SiH+CH3O(CH2)3OH→(C2H5)3SiO(CH2)3OCH3+H2
Catalysts such as platinum or palladium complexes are often used to facilitate this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(3-methoxybutoxy)silane undergoes various chemical reactions, including:
Reduction: The Si-H bond in the compound can act as a reducing agent, facilitating the reduction of other compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Common reagents include strong acids or Lewis acids, which facilitate the transfer of hydride from silicon to the substrate.
Substitution: Reagents such as halogens or organometallic compounds can be used to replace the ethyl groups.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to promote the addition of the Si-H bond to alkenes or alkynes.
Major Products Formed
Reduction: The major products are typically the reduced forms of the substrates, such as alkanes or alcohols.
Substitution: The products depend on the substituents introduced, resulting in various organosilicon compounds.
Hydrosilylation: The products are silylated alkanes or alkenes, depending on the starting materials.
Aplicaciones Científicas De Investigación
Triethyl(3-methoxybutoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Triethyl(3-methoxybutoxy)silane involves the reactivity of the Si-H bond. In reduction reactions, the Si-H bond donates a hydride ion to the substrate, resulting in the formation of a silicon-oxygen bond. In hydrosilylation reactions, the Si-H bond adds across unsaturated carbon-carbon bonds, forming a new silicon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Similar in structure but lacks the 3-methoxybutoxy group, making it less versatile in certain applications.
Trimethylsilane: Contains three methyl groups instead of ethyl groups, resulting in different reactivity and applications.
Triphenylsilane: Contains three phenyl groups, which significantly alter its chemical properties and applications.
Uniqueness
Triethyl(3-methoxybutoxy)silane is unique due to the presence of the 3-methoxybutoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are required.
Propiedades
Número CAS |
73993-19-8 |
|---|---|
Fórmula molecular |
C11H26O2Si |
Peso molecular |
218.41 g/mol |
Nombre IUPAC |
triethyl(3-methoxybutoxy)silane |
InChI |
InChI=1S/C11H26O2Si/c1-6-14(7-2,8-3)13-10-9-11(4)12-5/h11H,6-10H2,1-5H3 |
Clave InChI |
TZEVPAYFPVAYSG-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCCC(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


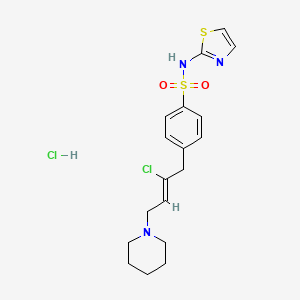
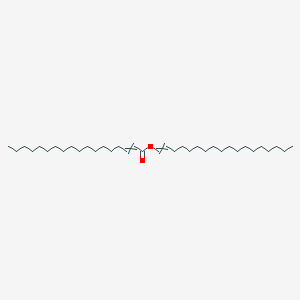


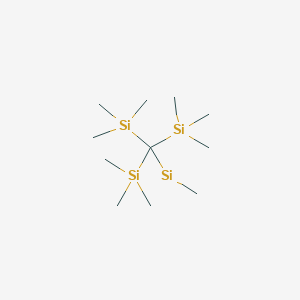

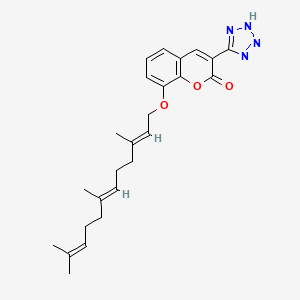
![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
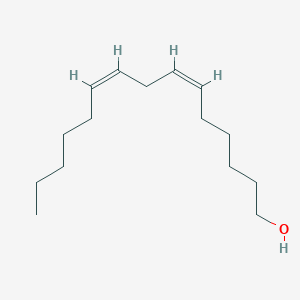
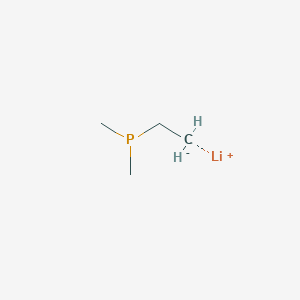
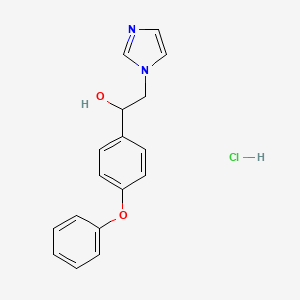
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

